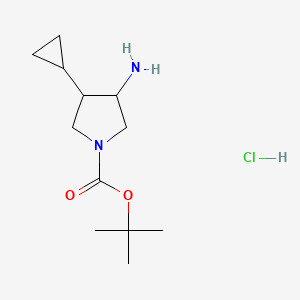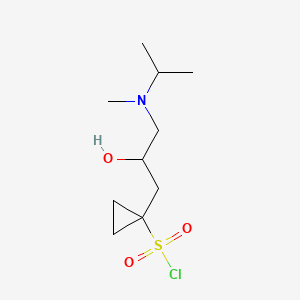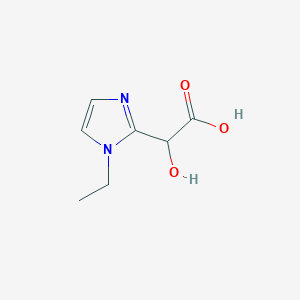
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid is a chemical compound that features an imidazole ring substituted with an ethyl group and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid typically involves the formation of the imidazole ring followed by the introduction of the ethyl and hydroxyacetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethylamine with glyoxal and formaldehyde can yield the imidazole ring, which can then be further functionalized to introduce the hydroxyacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imidazole ring can be reduced to form saturated derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid.
Reduction: Formation of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyethane.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-imidazol-2-yl)-2-hydroxyacetic acid
- 2-(1-ethyl-1H-imidazol-2-yl)ethanol
- 2-(1-ethyl-1H-imidazol-2-yl)acetic acid
Uniqueness
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the ethyl group and the hydroxyacetic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-2-9-4-3-8-6(9)5(10)7(11)12/h3-5,10H,2H2,1H3,(H,11,12) |
InChI Key |
HRSMCMNTHUNIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



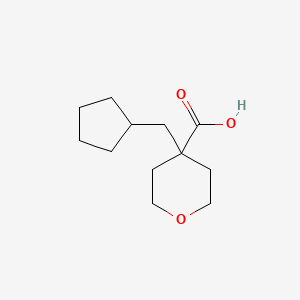
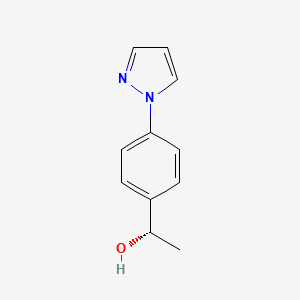

![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)

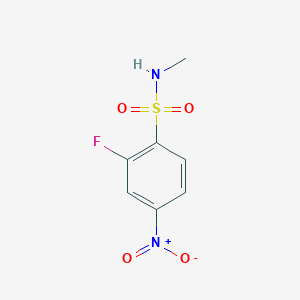
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol](/img/structure/B13616750.png)
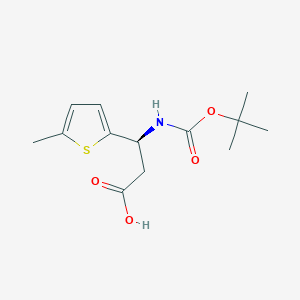
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)


